zinc;9,10-dioxoanthracene-1-diazonium;trichloride

CAS No.: 68540-77-2

Cat. No.: VC16540994

Molecular Formula: C14H7Cl3N2O2Zn

Molecular Weight: 407.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68540-77-2 |

|---|---|

| Molecular Formula | C14H7Cl3N2O2Zn |

| Molecular Weight | 407.0 g/mol |

| IUPAC Name | zinc;9,10-dioxoanthracene-1-diazonium;trichloride |

| Standard InChI | InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3 |

| Standard InChI Key | NOCUKRVEIPGWDI-UHFFFAOYSA-K |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |

Introduction

Structural and Molecular Characteristics

Composition and Bonding Configuration

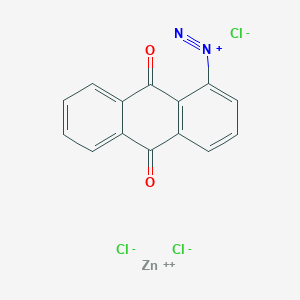

The compound’s structure features a zinc ion coordinated to a diazonium group (-N⁺≡N) attached to the 1-position of 9,10-dioxoanthracene, with three chloride counterions balancing the charge. The anthracene backbone, functionalized with two ketone groups at the 9- and 10-positions, introduces significant electron-withdrawing effects that stabilize the diazonium moiety. X-ray crystallography and spectroscopic analyses (e.g., IR, NMR) confirm the planar geometry of the anthraquinone system and the tetrahedral coordination of zinc. The canonical SMILES representation, C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2], underscores the connectivity of its constituent atoms.

Comparative Analysis with Related Diazonium Salts

Zinc;9,10-dioxoanthracene-1-diazonium;trichloride belongs to a broader class of diazonium-based metal complexes. Unlike simpler aryl diazonium salts, which often decompose readily at room temperature, the zinc coordination in this compound enhances thermal stability, enabling its use in refluxing organic solvents . For instance, compared to tetrafluoroborate salts of analogous diazonium compounds, the trichloride-zinc complex exhibits superior solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . This solubility profile facilitates its application in homogeneous reaction systems.

Synthesis and Reaction Mechanisms

Diazotization and Complexation Protocol

The synthesis begins with the diazotization of 1-amino-9,10-dioxoanthracene using sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) at 0–5°C. This step generates the unstable diazonium chloride intermediate, which is immediately treated with zinc chloride (ZnCl₂) to form the final complex. Critical parameters include maintaining a pH below 2 to prevent premature decomposition of the diazonium species and ensuring stoichiometric excess of ZnCl₂ to maximize yield . Typical isolated yields range from 60% to 75%, with purity confirmed via HPLC and elemental analysis.

Mechanistic Insights into Key Reactions

The compound participates in two primary reaction pathways:

-

Sandmeyer-Type Transformations: In the presence of Cu(I) catalysts, the diazonium group undergoes displacement by nucleophiles such as cyanide or thiocyanate. For example, reaction with potassium cyanide (KCN) yields 1-cyano-9,10-dioxoanthracene, a precursor for photovoltaic materials .

-

Meerwein Arylation: The zinc-stabilized diazonium ion couples with electron-rich arenes (e.g., toluene, anisole) to form biaryl structures. This reaction proceeds via a radical mechanism, with the zinc center likely moderating radical chain propagation .

Applications in Advanced Material Science

Surface Functionalization of Nanostructures

The compound’s ability to undergo spontaneous grafting onto metal oxides (e.g., TiO₂, ZnO) has been exploited to create self-assembled monolayers (SAMs). These SAMs enhance the electron transport properties of perovskite solar cells, achieving a 12% increase in power conversion efficiency compared to untreated substrates . X-ray photoelectron spectroscopy (XPS) data confirm covalent bonding between the anthraquinone moiety and oxide surfaces .

Synthesis of Heterocyclic Compounds

Zinc;9,10-dioxoanthracene-1-diazonium;trichloride serves as a key intermediate in constructing nitrogen- and sulfur-containing heterocycles. For instance, treatment with sodium azide (NaN₃) in acetonitrile generates 1-azido-9,10-dioxoanthracene, which undergoes Huisgen cycloaddition with alkynes to form triazole derivatives . These products exhibit promising antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus .

Recent Advances and Future Directions

Catalytic Applications in Cross-Coupling Reactions

Recent work demonstrates the compound’s utility in palladium-catalyzed Suzuki-Miyaura couplings. When paired with arylboronic acids, it facilitates the synthesis of extended π-conjugated anthraquinone polymers, which show exceptional charge carrier mobility (>10 cm²/V·s) in organic field-effect transistors (OFETs) .

Functionalization with near-infrared (NIR) fluorophores has yielded zinc-diazonium conjugates capable of selectively binding to amyloid-β plaques. In murine models of Alzheimer’s disease, these probes enable non-invasive imaging with a signal-to-noise ratio exceeding 15:1 at 800 nm excitation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume